molecular formula C14H14Br2N2O B12916793 6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one CAS No. 114390-40-8

6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one

Cat. No.: B12916793
CAS No.: 114390-40-8
M. Wt: 386.08 g/mol
InChI Key: CGUSNICWVXJYKG-UHFFFAOYSA-N
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Description

6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one typically involves the bromination of a quinazolinone precursor. The reaction conditions may include:

    Starting Material: A quinazolinone derivative.

    Brominating Agent: N-bromosuccinimide (NBS) or bromine.

    Solvent: Acetic acid or chloroform.

    Temperature: Room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To manage the exothermic nature of bromination.

    Purification Steps: Recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms.

    Oxidation Reactions: The quinazolinone core can be oxidized under specific conditions.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atoms.

    Reduction: Debrominated quinazolinone derivatives.

    Oxidation: Oxidized quinazolinone products.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one depends on its interaction with specific molecular targets. It may involve:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interaction with genetic material.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dichloro-3-cyclohexylquinazolin-4(3H)-one
  • 6,8-Difluoro-3-cyclohexylquinazolin-4(3H)-one
  • 6,8-Diiodo-3-cyclohexylquinazolin-4(3H)-one

Uniqueness

6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.

Properties

CAS No.

114390-40-8

Molecular Formula

C14H14Br2N2O

Molecular Weight

386.08 g/mol

IUPAC Name

6,8-dibromo-3-cyclohexylquinazolin-4-one

InChI

InChI=1S/C14H14Br2N2O/c15-9-6-11-13(12(16)7-9)17-8-18(14(11)19)10-4-2-1-3-5-10/h6-8,10H,1-5H2

InChI Key

CGUSNICWVXJYKG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=NC3=C(C2=O)C=C(C=C3Br)Br

Origin of Product

United States

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